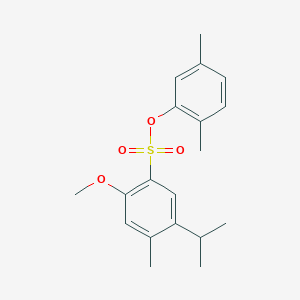
2,5-二甲基苯基 2-甲氧基-4-甲基-5-(丙-2-基)苯-1-磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound characterized by its complex aromatic structure
科学研究应用
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting from readily available aromatic precursors. One common synthetic route includes:
Aromatic Substitution: The initial step often involves the substitution of a hydrogen atom on an aromatic ring with a sulfonate group. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
Methylation and Alkylation: Subsequent steps involve the introduction of methyl and isopropyl groups through Friedel-Crafts alkylation reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can lead to the formation of simpler aromatic compounds.
作用机制
The mechanism by which 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,5-Dimethylphenyl 2-methoxy-4-methylbenzene-1-sulfonate
- 2,5-Dimethylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
Uniqueness
Compared to similar compounds, 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
(2,5-dimethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-12(2)16-11-19(18(22-6)10-15(16)5)24(20,21)23-17-9-13(3)7-8-14(17)4/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIFGZLVCPEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)
![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2564976.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)
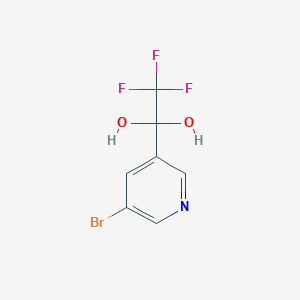
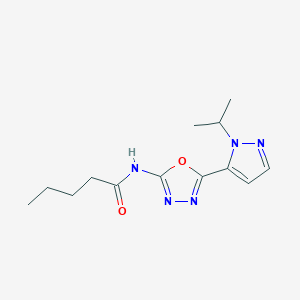
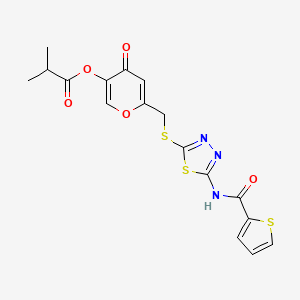
![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)
![N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2564983.png)
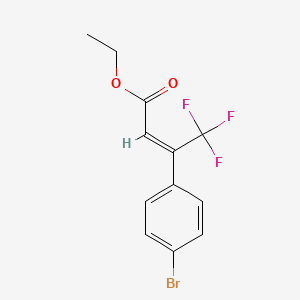


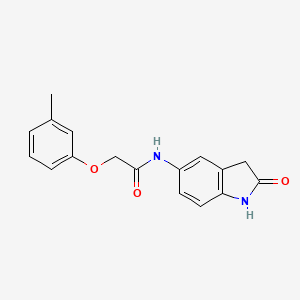
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride](/img/structure/B2564995.png)
